N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-5-10-24-17-12-16(7-8-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h6-9,11-12,23H,5,10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXXEEXXJIEGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzooxazepine-Based Sulfonamide Derivatives
The most structurally analogous compound identified is N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide (CAS: 921914-45-6, molecular formula: C20H22F2N2O4S, molecular weight: 424.5) . Key differences include:
- Sulfonamide Substitutions : The target compound has a 4-fluoro-2-methylbenzenesulfonamide group, whereas the analogous compound features a 2,5-difluorobenzenesulfonamide .
Table 1: Structural Comparison of Benzooxazepine Sulfonamides
| Feature | Target Compound | Analog (CAS: 921914-45-6) |
|---|---|---|
| Core Structure | Benzo[b][1,4]oxazepine | Benzo[b][1,4]oxazepine |
| Substituents on Core | 3,3-dimethyl, 4-oxo, 5-propyl | 3,3-dimethyl, 4-oxo, 5-propyl |
| Sulfonamide Substituents | 4-fluoro-2-methyl | 2,5-difluoro |
| Molecular Formula | C21H24FN2O4S (hypothetical) | C20H22F2N2O4S |
| Molecular Weight | ~419.5 (estimated) | 424.5 |
Triazole-Based Sulfonamide Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles (e.g., compounds [7–9] in ) share the sulfonamide functional group but differ in core structure . These 1,2,4-triazole derivatives exhibit:
- Tautomeric Behavior : Unlike the rigid benzooxazepine core, triazoles exist in equilibrium between thione and thiol tautomers, affecting electronic properties and reactivity.
- Synthetic Pathways : Synthesized via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization—a divergent route compared to benzooxazepine derivatives .
Table 2: Core Structure Comparison
| Feature | Target Compound | Triazole Derivatives (e.g., [7–9]) |
|---|---|---|
| Core Structure | Benzooxazepine | 1,2,4-Triazole |
| Key Functional Groups | Sulfonamide, oxazepine ring | Sulfonamide, triazole ring |
| Tautomerism | Absent | Present (thione ⇌ thiol) |
| Synthetic Route | Undescribed in evidence | Hydrazide + isothiocyanate cyclization |
Research Findings and Implications
Substituent Effects on Physicochemical Properties
Spectroscopic and Analytical Data
- IR Spectroscopy : For triazole derivatives, the absence of C=O bands (1663–1682 cm⁻¹) confirms cyclization, while benzooxazepines would exhibit distinct carbonyl stretches (e.g., 4-oxo group) .
- NMR Analysis : Methyl and propyl groups in the target compound would produce distinct 1H-NMR signals (e.g., δ ~1.2–1.5 ppm for propyl CH2), differing from triazole-based analogs .
Preparation Methods
Tandem C–N Coupling/C–H Carbonylation
Copper-catalyzed tandem reactions offer an efficient route to benzooxazepines. As demonstrated by Liu et al., phenylamine derivatives react with allyl halides under CO₂ atmosphere to form the oxazepine ring via sequential C–N bond formation and intramolecular C–H carbonylation.
- Reactants : 7-Amino-substituted benzaldehyde derivative (1.0 equiv), 1-chlorovinylbenzene (1.2 equiv).
- Catalyst : CuI (10 mol%), 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand (10 mol%).
- Base : Cs₂CO₃ (2.0 equiv).
- Conditions : DMSO, 100°C, 10 h under CO₂.
- Yield : 68–82% for analogous compounds.
This method is adaptable to the target compound by substituting the benzaldehyde precursor with a propyl- and dimethyl-substituted analog.
Cyclization via Anhydride Opening
Cyclocondensation of Schiff bases with anhydrides is a classical approach. Al-Hamdani et al. synthesized oxazepine derivatives by reacting imine intermediates with maleic or phthalic anhydrides in dry benzene.
Adapted Protocol for Target Molecule :
- Schiff Base Formation : Condense 3,3-dimethyl-5-propyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine with an aldehyde.
- Cyclization : Treat the Schiff base with phthalic anhydride in dry benzene at reflux.
- Isolation : Purify via silica gel chromatography (hexane/ethyl acetate).
Catalytic and Reaction Optimization
Role of Copper Catalysis
Copper(I) iodide enhances reaction efficiency in tandem transformations by facilitating oxidative addition and reductive elimination steps. For the target synthesis, CuI (10 mol%) with a chelating ligand ensures regioselective cyclization.
Solvent and Temperature Effects
- Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates.
- Elevated temperatures (80–100°C) accelerate ring closure but may necessitate shorter reaction times to avoid decomposition.
Analytical Data and Characterization
Key spectroscopic data for intermediates and the final compound (extrapolated from analogs):
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₆FN₂O₄S |
| Molecular Weight | 436.5 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | 1.02 (t, 3H, CH₂CH₂CH₃), 1.38 (s, 6H, C(CH₃)₂), 2.42 (s, 3H, Ar–CH₃)... |
| IR (KBr, cm⁻¹) | 1680 (C=O), 1340, 1160 (SO₂), 1540 (C–F)... |
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide functionalization. Key steps include:
- Core Formation : Cyclization of precursor amines and ketones under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like toluene or THF .
- Sulfonamide Coupling : Reaction with 4-fluoro-2-methylbenzenesulfonyl chloride using base catalysts (e.g., triethylamine) in dichloromethane .
- Purification : Chromatography (silica gel or HPLC) and recrystallization to achieve >95% purity .
Challenges : Avoiding side reactions (e.g., over-oxidation) requires inert atmospheres (N₂/Ar) and precise stoichiometry. Scalability issues arise in solvent removal; switching to continuous flow chemistry improves yield consistency .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethyl groups at δ 1.2–1.5 ppm, sulfonamide NH at δ 8.3–8.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 461.18) and fragments (e.g., loss of propyl group) .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
Advanced: How can reaction kinetics be optimized for higher yield?
Answer:
- Variable Screening : Use Design of Experiments (DoE) to test temperature (40–100°C), solvent polarity (THF vs. DMF), and catalyst loading (1–5 mol% Pd/C) .
- Kinetic Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation (e.g., oxazepinone intermediates) to identify rate-limiting steps .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water removal) or adjust pH (6–8) to suppress hydrolysis .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or ATP concentration. Standardize protocols using Tris-HCl (pH 7.5) and 1 mM ATP .
- Structural Analogues : Compare with compounds like 5-methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin (kinase inhibition IC₅₀ = 0.8 μM vs. 2.3 μM for the target compound) to identify substituent effects .
- Molecular Docking : Use AutoDock Vina to predict binding modes to RIP1 kinase; validate with site-directed mutagenesis (e.g., Lys45Ala mutations reduce affinity) .
Basic: What are the compound’s solubility properties and formulation strategies?
Answer:
- Solubility : Poor aqueous solubility (<10 µM in PBS), but improves in DMSO (50 mg/mL) or PEG-400 .
- Formulation : Nanoemulsions (e.g., Tween-80/ethanol/water) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio) enhance bioavailability .
Advanced: How to study enzyme inhibition mechanisms?
Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations (0.1–10× KM) to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry (n) for target-enzyme interactions .
- Fluorescence Quenching : Monitor tryptophan residue fluorescence in enzymes (e.g., ΔFmax = 70% at 10 µM compound) to estimate binding constants .
Advanced: How do structural modifications impact biological activity?
Answer:
- Substituent Effects : Replacing the 4-fluoro group with chloro (e.g., 3-chloro analogue) increases logP from 3.2 to 3.8, enhancing blood-brain barrier penetration but reducing solubility .
- Core Rigidity : Introducing a propyl group (vs. ethyl) in the oxazepine ring improves metabolic stability (t₁/₂ from 1.2 h to 4.5 h in microsomal assays) .
Basic: What are the safety and handling protocols?
Answer:
- Toxicity : LD₅₀ > 500 mg/kg (oral, rats); handle with nitrile gloves and fume hoods .
- Storage : -20°C under argon; desiccate to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
